molecular formula C10H7ClN2O2 B3491581 3-chloro-N-(1,2-oxazol-3-yl)benzamide

3-chloro-N-(1,2-oxazol-3-yl)benzamide

Cat. No.: B3491581
M. Wt: 222.63 g/mol
InChI Key: YMDSPAORQHWBQI-UHFFFAOYSA-N
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Description

3-Chloro-N-(1,2-oxazol-3-yl)benzamide (C₁₀H₇ClN₂O₂) is a benzamide derivative featuring a 1,2-oxazole heterocycle substituted at the 3-position (Fig. 1). Its molecular structure includes a chlorinated benzene ring linked via an amide bond to a 1,2-oxazole moiety, which confers unique electronic and steric properties . The compound’s structural attributes, such as the electron-withdrawing chlorine substituent and the oxazole’s nitrogen-oxygen system, make it a candidate for diverse applications, including medicinal chemistry and materials science. Key spectroscopic data (¹H/¹³C NMR, IR) and crystallographic characterization methods are typically employed to confirm its synthesis and purity .

Properties

IUPAC Name

3-chloro-N-(1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-8-3-1-2-7(6-8)10(14)12-9-4-5-15-13-9/h1-6H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDSPAORQHWBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1,2-oxazol-3-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 3-amino-1,2-oxazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production methods for 3-chloro-N-(1,2-oxazol-3-yl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent on the benzene ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation or reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are utilized.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation or reduction reactions can lead to different oxazole derivatives.

Scientific Research Applications

3-chloro-N-(1,2-oxazol-3-yl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1,2-oxazol-3-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring and chloro substituent can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Benzamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (LogP)* Melting Point (°C)
3-Chloro-N-(1,2-oxazol-3-yl)benzamide C₁₀H₇ClN₂O₂ 222.63 Chlorobenzene, 1,2-oxazole, amide 2.1 (predicted) Not Reported
3-Chloro-N-(1,3-thiazol-2-yl)benzamide C₁₀H₇ClN₂OS 238.69 Chlorobenzene, 1,3-thiazole, amide 2.5 Not Reported
N-(Benzothiazol-2-yl)-3-chlorobenzamide C₁₃H₈ClN₂OS 275.73 Chlorobenzene, benzothiazole, amide 3.2 180–182
3-Chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide C₇H₈ClN₂O₂ 202.61 Chloroalkyl, 1,2-oxazole, amide 1.8 Not Reported

*LogP values calculated using PubChem tools or experimental data where available.

Key Observations :

  • Heterocyclic Influence : Replacement of 1,2-oxazole with 1,3-thiazole (as in the thiazol-2-yl analog) increases molecular weight and hydrophobicity due to sulfur’s larger atomic radius and lipophilicity .
  • Aromatic vs. Aliphatic Backbones : The benzothiazole derivative (C₁₃H₈ClN₂OS) exhibits higher thermal stability (mp 180–182°C) compared to oxazole analogs, attributed to extended π-conjugation .
  • Chlorine Positioning : The meta-chloro substitution in 3-chloro-N-(1,2-oxazol-3-yl)benzamide enhances dipole interactions compared to ortho/para isomers, influencing binding affinity in biological systems .

Reactivity Insights :

  • Oxazole vs. Benzisoxazole : The oxazole ring in 3-chloro-N-(1,2-oxazol-3-yl)benzamide is less prone to ring-opening reactions compared to benzisoxazole derivatives, which undergo nucleophilic attack at the oxygen-nitrogen bond .
  • Metal Coordination: Nickel complexes of 3-chloro-N-(diethylcarbamothioyl)benzamide exhibit square-planar geometry, whereas the oxazole analog lacks thioamide donors, limiting its metal-binding capacity .

Comparative Efficacy :

  • The benzothiazole derivative shows stronger receptor-binding activity due to its planar aromatic system, whereas the oxazole analog’s smaller heterocycle may favor enzyme inhibition .
  • Chloromethyl-substituted benzisoxazoles (e.g., ) exhibit higher cytotoxicity than non-alkylated analogs, suggesting enhanced membrane permeability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-chloro-N-(1,2-oxazol-3-yl)benzamide
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3-chloro-N-(1,2-oxazol-3-yl)benzamide

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